1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone
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Overview
Description
1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a methylsulfonyl group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone typically involves the bromination of a pyridine derivative followed by the introduction of the methylsulfonyl group. One common method involves the following steps:
Bromination: The starting material, 3-pyridyl ethanone, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Sulfonylation: The brominated intermediate is then reacted with a sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methylsulfonyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-3-yl)-4-(methylsulfonyl)piperazine
- N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride
Uniqueness
1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and target specificity.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-2-methylsulfonylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-14(12,13)5-8(11)6-2-7(9)4-10-3-6/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKSTXJPWZFXQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC(=CN=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370839 |
Source
|
Record name | 1-(5-Bromopyridin-3-yl)-2-(methanesulfonyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-50-0 |
Source
|
Record name | 1-(5-Bromopyridin-3-yl)-2-(methanesulfonyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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